Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate

Description

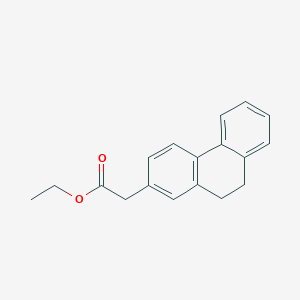

Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate (CAS: 1423702-41-3) is an organic ester with the molecular formula C₁₈H₁₈O₂ and a molecular weight of 266.3 g/mol. Structurally, it features a 9,10-dihydrophenanthrene core substituted with an ethyl acetate group at the 2-position (Figure 1).

Commercial suppliers such as CymitQuimica and Crysdot LLC offer this compound with a purity of ≥95–97%, though detailed physicochemical data (e.g., melting point, boiling point) remain unreported in available literature.

Propriétés

Formule moléculaire |

C18H18O2 |

|---|---|

Poids moléculaire |

266.3 g/mol |

Nom IUPAC |

ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate |

InChI |

InChI=1S/C18H18O2/c1-2-20-18(19)12-13-7-10-17-15(11-13)9-8-14-5-3-4-6-16(14)17/h3-7,10-11H,2,8-9,12H2,1H3 |

Clé InChI |

INIVUKHJTWOGPO-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle implique généralement l'estérification de l'acide 2-(9,10-dihydrophénanthrène-2-yl)acétique avec de l'éthanol en présence d'un catalyseur tel que l'acide sulfurique. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester. La réaction peut être représentée comme suit :

Acide 2-(9,10-dihydrophénanthrène-2-yl)acétique+éthanolsulfuric acid2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle+eau

Méthodes de production industrielle

Dans un contexte industriel, la production du 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle peut impliquer des processus à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées peut encore améliorer la capacité de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(9,10-dihydrophénanthrène-2-yl)acétate d'éthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.

Substitution : Le noyau phénanthrène peut subir des réactions de substitution électrophile aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Les réactions de substitution électrophile aromatique peuvent impliquer des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).

Principaux produits formés

Oxydation : Formation d'acide 2-(9,10-dihydrophénanthrène-2-yl)acétique ou de 2-(9,10-dihydrophénanthrène-2-yl)acétone.

Réduction : Formation de 2-(9,10-dihydrophénanthrène-2-yl)éthanol.

Substitution : Formation de dérivés bromés ou nitrés du noyau phénanthrène.

Applications De Recherche Scientifique

Liver Injury Treatment

Recent studies have highlighted the potential of 9,10-dihydrophenanthrene compounds, including derivatives like ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate, in the treatment of liver injuries. These compounds exhibit significant anti-inflammatory and antioxidant properties, making them suitable candidates for protecting against liver damage caused by toxins and metabolic disorders. Research indicates their effectiveness in reducing serum inflammatory markers and lipid peroxidation levels in liver tissues .

Table 1: Biological Activity of this compound in Liver Protection

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Compounds within the 9,10-dihydrophenanthrene class have demonstrated efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The structure-activity relationship studies suggest that modifications to the compound can enhance its antimicrobial potency .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 256 µg/mL |

| Escherichia coli | 256 µg/mL |

SARS-CoV-2 Inhibition

Recent investigations have identified derivatives of 9,10-dihydrophenanthrene as potential inhibitors of SARS-CoV-2's main protease (3CL pro), a crucial enzyme for viral replication. This compound was found to inhibit this protease with IC50 values indicating effective antiviral activity .

Table 3: Inhibition of SARS-CoV-2 Main Protease by Dihydrophenanthrene Derivatives

| Compound | IC50 Value (µM) | Inhibition Type |

|---|---|---|

| C1 | 1.55 ± 0.21 | Mixed inhibition |

| C2 | 1.81 ± 0.17 | Mixed inhibition |

Neuroprotective Effects

Compounds similar to this compound have been explored for their neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. These compounds exhibit dual-target inhibition on cholinesterases and monoamine oxidases, potentially providing therapeutic benefits .

Case Study: Liver Injury Protection

In a study assessing the protective effects of this compound against liver injury induced by carbon tetrachloride (CCl4), significant reductions in serum ALT and AST levels were observed alongside histopathological improvements in liver tissues .

Case Study: Antiviral Activity

A study focused on the antiviral potential of various dihydrophenanthrene derivatives revealed that structural modifications could enhance their inhibitory effects on SARS-CoV-2's main protease, suggesting a pathway for developing effective antiviral agents .

Mécanisme D'action

The mechanism of action of ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Aromatic Core Variations

- 9,10-Dihydrophenanthrene vs. Anthracene : The 9,10-dihydrophenanthrene core in the target compound reduces full aromatic conjugation compared to anthracene in Ethyl 2-(9-anthryl)-2-oxoacetate. This partial saturation may influence electronic properties and binding interactions in biological systems .

- Phenyl vs. Purine : Ethyl 2-phenylacetoacetate and Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate highlight the impact of aromatic vs. heteroaromatic cores. Purine derivatives (e.g., the latter) are often explored for nucleotide analog synthesis .

Functional Group Modifications

- Ester vs. Ketone: Ethyl 2-phenylacetoacetate contains a ketone group adjacent to the ester, enabling keto-enol tautomerism and reactivity in condensation reactions.

- Electron-Withdrawing Groups : The nitro and difluoro substituents in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate and Ethyl difluoro(phenyl)acetate enhance electrophilicity and metabolic stability, respectively, compared to the unsubstituted dihydrophenanthrene derivative .

Activité Biologique

Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate is a compound belonging to the class of 9,10-dihydrophenanthrenes, which have been investigated for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its potential applications in antiviral and anticancer therapies.

Overview of 9,10-Dihydrophenanthrenes

9,10-Dihydrophenanthrenes are polycyclic aromatic hydrocarbons characterized by two fused benzene rings. These compounds have garnered attention due to their potential therapeutic benefits, including anticancer, antiviral, and anti-inflammatory properties. The biological activities of these compounds are often attributed to their structural features, which allow for interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. This compound has shown promising inhibitory effects against this target.

Structure-Activity Relationship (SAR)

A study demonstrated that certain derivatives of 9,10-dihydrophenanthrene exhibited significant inhibitory activity against SARS-CoV-2 3CLpro with IC50 values ranging from 1.55 to 6.44 μM. The incorporation of bulkier groups at specific positions on the phenanthrene scaffold enhanced the inhibitory potency .

| Compound | IC50 (μM) | Notes |

|---|---|---|

| C1 | 1.55 ± 0.21 | Potent inhibitor |

| C2 | 1.81 ± 0.17 | Potent inhibitor |

| A5 | 6.44 | Better activity with bromine substitution |

These findings suggest that ethyl substitutions and the overall molecular structure significantly influence antiviral efficacy.

Anticancer Activity

In addition to antiviral properties, this compound has been evaluated for its anticancer potential. Research indicates that phenanthrene derivatives can induce apoptosis in various cancer cell lines.

Case Studies and Experimental Findings

- Antiproliferative Effects : Compounds derived from Juncus species containing phenanthrene structures were tested against several cancer cell lines (HeLa, COLO 205). The most active compounds showed IC50 values ranging from 3.9 to 12.7 μM with significant selectivity indices .

- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in the G0–G1 phase. For instance, extracts from halophyte plants containing phenolic compounds demonstrated cytotoxicity against breast cancer cells (IC50 < 20 μg/mL) and were shown to induce apoptosis through mitochondrial pathways .

Additional Biological Activities

Beyond antiviral and anticancer effects, studies have reported other biological activities associated with phenanthrene derivatives:

- Antimicrobial Properties : Some derivatives exhibit antimicrobial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects : Certain compounds have demonstrated anti-inflammatory properties suitable for treating liver injuries induced by various factors .

Q & A

Q. What synthetic routes are commonly employed for Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or esterification of dihydrophenanthrene derivatives. For example, trifluoromethanesulfonate intermediates (e.g., 9-hydroxy-10-(prop-1-en-2-yl)-9,10-dihydrophenanthren-2-yl trifluoromethanesulfonate) can undergo nucleophilic substitution with ethyl acetate derivatives . Optimization involves controlling reaction temperature (20–60°C), using catalysts like Lewis acids (AlCl₃), and monitoring via TLC or HPLC. Evidence from similar esters (e.g., Ethyl 2-phenylacetoacetate) suggests that anhydrous conditions and stoichiometric excess of acylating agents improve yields (≥94%) .

Q. Which spectroscopic techniques are most effective for characterizing the ester functional group in this compound?

Methodological Answer:

- IR Spectroscopy : The carbonyl stretch (C=O) of the ester appears at ~1740–1720 cm⁻¹.

- ¹H NMR : The ethyl ester group shows a triplet for the methyl group (~1.2–1.4 ppm) and a quartet for the CH₂ (~4.0–4.3 ppm).

- ¹³C NMR : The ester carbonyl resonates at ~170–175 ppm. Comparisons with structurally related esters (e.g., Ethyl 2-phenylacetoacetate) confirm these assignments . For dihydrophenanthrene protons, aromatic signals in the 6.5–8.5 ppm range are typical .

Q. How is solubility determined for this compound in organic solvents?

Methodological Answer: Solubility is assessed via saturation experiments. The compound is dissolved incrementally in solvents (e.g., ethyl acetate, DMSO, hexane) under agitation at 25°C, followed by filtration and gravimetric analysis. Data from similar polyaromatic esters indicate high solubility in ethyl acetate (>50 mg/mL) and DMSO, but low solubility in hexane (<1 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?

Methodological Answer: Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic stereochemistry or impurities. Strategies include:

Q. What computational methods are recommended for studying substituent effects on the dihydrophenanthrene ring?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model electronic effects (e.g., HOMO-LUMO gaps) of substituents.

- Molecular Dynamics (MD) : Simulate solvation effects and steric interactions in reaction environments. Thermodynamic data for analogous esters (e.g., proton affinity, gas-phase basicity) from NIST databases provide benchmarks for validation .

Q. How can byproduct formation during synthesis be minimized or analyzed?

Methodological Answer:

- LC-MS Monitoring : Detect intermediates/byproducts in real-time. For example, triflate leaving groups may generate sulfonic acid byproducts .

- Column Chromatography : Use gradient elution (5–10% EtOAc/hexane) to separate isomers or dimerized products.

- Kinetic Studies : Vary reaction time (10–60 min) to identify optimal windows for product isolation .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data be reconciled for this compound?

Methodological Answer: Discrepancies between X-ray structures (e.g., bond lengths) and NMR/IR data may arise from:

- Crystal Packing Effects : Solid-state vs. solution-phase conformations.

- Dynamic Disorder : Use SHELXL’s refinement tools to model alternative positions . Cross-validate with gas-phase computational models (e.g., Gaussian) to isolate electronic vs. steric contributions .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | 94 | AlCl₃, 40°C, 20 min | |

| Esterification | 85 | H₂SO₄, reflux, 12 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.